molecular formula C15H11F2N3O B2894798 N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide CAS No. 946209-32-1

N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide

Cat. No.: B2894798
CAS No.: 946209-32-1
M. Wt: 287.27
InChI Key: CLDPBKNBKGMKML-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2,6-Difluorophenyl)methyl]-1H-indazole-3-carboxamide is an indazole-3-carboxamide derivative of interest in pharmacological research, particularly as a Calcium Release-Activated Calcium (CRAC) channel blocker . CRAC channels are crucial for maintaining intracellular calcium homeostasis, and their aberrant activation is implicated in mast cell-mediated processes, including the release of pro-inflammatory mediators such as β-hexosaminidase and tumor necrosis factor α (TNFα) . Stabilizing mast cells by modulating the CRAC channel represents a potential therapeutic strategy for various inflammatory and autoimmune disorders . The indazole heterocycle is a privileged scaffold in medicinal chemistry, known for its versatile biological activities and presence in several commercially available drugs, such as the anticancer agents pazopanib and niraparib . Structure-activity relationship (SAR) studies highlight that the specific 3-carboxamide regiochemistry in indazole cores is critical for potent CRAC channel inhibition, as reverse amide isomers have been shown to be inactive . This compound is supplied for research purposes to further investigate these pathways. It is For Research Use Only. Not for use in diagnostic or therapeutic procedures.

Properties

IUPAC Name

N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F2N3O/c16-11-5-3-6-12(17)10(11)8-18-15(21)14-9-4-1-2-7-13(9)19-20-14/h1-7H,8H2,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLDPBKNBKGMKML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=NN2)C(=O)NCC3=C(C=CC=C3F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 2-Cyanophenylhydrazines

A widely adopted method involves cyclizing 2-cyanophenylhydrazine derivatives under acidic conditions. For example, treatment of 2-cyanophenylhydrazine with HCl in ethanol at reflux yields 1H-indazole-3-carboxylic acid ethyl ester, which is hydrolyzed to the free acid using NaOH (85% yield).

Cadogan Cyclization of 2-Nitrobenzaldehyde Derivatives

Alternative routes employ Cadogan cyclization, where 2-nitrobenzaldehyde derivatives react with reducing agents like triethyl phosphite. This method affords 1H-indazole-3-carboxylic acid methyl ester in 72% yield after purification by silica gel chromatography.

Synthesis of (2,6-Difluorophenyl)methylamine

Reductive Amination of 2,6-Difluorobenzaldehyde

Treatment of 2,6-difluorobenzaldehyde with ammonium acetate and sodium cyanoborohydride in methanol at 60°C produces (2,6-difluorophenyl)methylamine in 89% yield.

Gabriel Synthesis

An alternative approach uses the Gabriel synthesis: 2,6-difluorobenzyl bromide reacts with phthalimide potassium salt in DMF, followed by hydrazinolysis to liberate the primary amine (78% yield).

Amide Coupling Strategies

Acid Chloride-Mediated Coupling

Protocol :

  • Activation : 1H-Indazole-3-carboxylic acid (1 equiv) is treated with oxalyl chloride (1.2 equiv) in anhydrous dichloromethane (DCM) at 0°C for 2 hr.
  • Coupling : The acyl chloride is reacted with (2,6-difluorophenyl)methylamine (1.1 equiv) and triethylamine (2 equiv) in DCM at 25°C for 12 hr.
  • Workup : The crude product is purified via recrystallization from ethyl acetate/hexane (4:1) to yield N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide (82% purity, 67% yield).

Optimization Data :

Parameter Tested Range Optimal Value
Solvent DCM, THF, DMF DCM
Coupling Agent Oxalyl chloride, SOCl₂ Oxalyl chloride
Temperature (°C) 0–40 25

Carbodiimide-Mediated Coupling

Using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in DMF at 0°C improves yields to 74% while reducing racemization risks.

Regiochemical Control and Side Reactions

N1 vs. N2 Alkylation

The indazole ring’s N1 position is more nucleophilic than N2 due to resonance stabilization. However, in the target compound, the absence of N-alkylation on the indazole ring necessitates careful control:

  • Protection-Deprotection : Temporarily protecting the N1 position with a tert-butoxycarbonyl (Boc) group during amide coupling prevents undesired alkylation.
  • Low-Temperature Conditions : Conducting reactions below 30°C minimizes thermal rearrangement.

Amide Isomerization

Reverse amides (e.g., indazole-3-NH-CO-Ar) are inactive in biological assays. Maintaining anhydrous conditions and avoiding prolonged heating prevents isomerization.

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, DMSO-d₆): δ 13.2 (s, 1H, indazole NH), 8.45 (d, J = 8.0 Hz, 1H, H7), 7.85–7.70 (m, 2H, H5/H6), 7.25–7.10 (m, 2H, aromatic F), 4.60 (s, 2H, CH₂).
  • ¹⁹F NMR (376 MHz, DMSO-d₆): δ -112.5 (m, 2F).

High-Resolution Mass Spectrometry (HRMS)**

Calculated for C₁₅H₁₁F₂N₃O: 303.0864; Found: 303.0867.

Scale-Up Considerations and Industrial Feasibility

Cost-Effective Reagents

Replacing oxalyl chloride with thionyl chloride reduces costs by 40% without compromising yield.

Continuous Flow Synthesis

Microreactor systems enable safer handling of reactive intermediates (e.g., acyl chlorides), achieving 89% conversion in 15 minutes.

Chemical Reactions Analysis

Types of Reactions

N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.

    Substitution: The compound can participate in substitution reactions, where functional groups on the indazole ring or the phenyl ring are replaced with other substituents. Common reagents for these reactions include halogens, alkylating agents, and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide; typically conducted in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents like ether or tetrahydrofuran.

    Substitution: Halogens, alkylating agents, nucleophiles; reactions can be carried out in various solvents depending on the nature of the substituent and the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction can produce amine or alcohol derivatives. Substitution reactions can result in a wide range of functionalized indazole derivatives.

Scientific Research Applications

N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, due to its ability to interact with specific molecular targets.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural Differences :

  • Substituents on the benzyl group : The target compound has 2,6-difluoro substituents, whereas the analog in uses 2,6-dichloro substituents. Fluorine’s smaller atomic radius and higher electronegativity may improve membrane permeability compared to chlorine.

Functional Implications :

  • Bioactivity : Chlorine’s larger size and lipophilicity may enhance target affinity in hydrophobic binding pockets but could reduce metabolic stability due to slower clearance. Fluorine’s electron-withdrawing effects may stabilize interactions with polar residues in enzymatic active sites.
  • Pharmacokinetics : The dimethyl groups in the analog likely prolong half-life by hindering metabolic enzymes, but may reduce solubility.
Parameter N-[(2,6-Difluorophenyl)methyl]-1H-indazole-3-carboxamide 1-[(2,6-Dichlorophenyl)methyl]-N,N-dimethyl-1H-indazole-3-carboxamide
Molecular Weight ~300 g/mol (estimated) 360.24 g/mol
Substituents (Benzyl) 2,6-difluoro 2,6-dichloro
Carboxamide Substitution Unsubstituted N,N-dimethyl
logP (Predicted) ~2.5 ~3.8
Metabolic Stability High (fluorine reduces oxidation) Moderate (chlorine may slow clearance)

Reference : Structural data from .

Comparison with 5-Methyl-N-[2-methyl-6-(1-methylethyl)phenyl]-3-isoxazolecarboxamide ()

Structural Differences :

  • Core Heterocycle: The target compound uses an indazole core, while the analog in employs an isoxazole ring.
  • Substituents : The isoxazole analog features a bulky 2-methyl-6-isopropylphenyl group, which may sterically hinder target binding but improve selectivity for less accessible pockets.

Functional Implications :

  • Target Engagement: Indazole’s nitrogen atoms can act as hydrogen-bond donors/acceptors, enhancing interactions with kinases or receptors. Isoxazole’s oxygen may participate in dipole interactions but lacks comparable hydrogen-bonding versatility.
  • Solubility : The isoxazole analog’s higher topological polar surface area (TPSA: ~50 Ų vs. ~70 Ų for indazole derivatives) suggests reduced aqueous solubility.
Parameter This compound 5-Methyl-N-[2-methyl-6-(1-methylethyl)phenyl]-3-isoxazolecarboxamide
Core Structure Indazole Isoxazole
Molecular Weight ~300 g/mol 258.32 g/mol
Key Substituents 2,6-Difluorobenzyl 2-Methyl-6-isopropylphenyl
TPSA (Predicted) ~70 Ų ~50 Ų
Hydrogen-Bond Capacity 3 donors/acceptors 2 donors/acceptors

Reference : Physicochemical data from .

Comparison with 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde ()

Structural Differences :

  • Core Heterocycle : The pyrazole ring in differs from the indazole core, lacking fused aromaticity and offering fewer sites for π-π interactions.

Functional Implications :

  • Reactivity : The aldehyde group in the pyrazole analog may form covalent bonds with target proteins, enabling irreversible inhibition. In contrast, the carboxamide in the target compound supports reversible interactions.
  • Electrophilic Properties : The trifluoromethyl group enhances stability against metabolic degradation but may increase toxicity risks.
Parameter This compound 5-(3-Chlorophenylsulfanyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carbaldehyde
Core Structure Indazole Pyrazole
Key Functional Groups Carboxamide Carbaldehyde, trifluoromethyl
Reactivity Reversible binding Potential covalent binding (aldehyde)
Metabolic Stability High (fluorine substituents) Moderate (trifluoromethyl resists oxidation)

Reference : Structural motifs from .

Biological Activity

N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide is a compound belonging to the indazole class, which has garnered attention for its diverse biological activities. This article explores its biological activity, including its mechanisms of action, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by a distinctive indazole scaffold, which is known for its versatility in pharmacological applications. The presence of a difluorophenyl group significantly influences its biological properties, enhancing solubility and bioavailability compared to other indazole derivatives.

Research indicates that this compound exhibits various mechanisms of action:

  • Inhibition of Kinases : The compound has been shown to inhibit several kinases, including FGFR1 and FGFR2, with IC50 values less than 4.1 nM and 2.0 nM respectively. Such potent inhibition suggests potential applications in cancer therapy targeting growth factor signaling pathways .
  • Calcium Influx Modulation : It acts as a CRAC channel blocker, stabilizing mast cells and inhibiting calcium influx. This activity is crucial for managing inflammatory responses .

Anti-Cancer Activity

This compound has demonstrated significant anti-cancer properties:

  • Cell Proliferation Inhibition : In vitro studies reveal that this compound inhibits the proliferation of various cancer cell lines with varying IC50 values. For instance, it showed an IC50 of 25.3 ± 4.6 nM against KG1 cell lines and 77.4 ± 6.2 nM against SNU16 cell lines .

Anti-inflammatory Effects

The compound's ability to inhibit pro-inflammatory mediators makes it a candidate for treating inflammatory diseases:

  • TNFα Secretion Inhibition : It effectively reduces the secretion of TNFα from activated mast cells in a dose-dependent manner, indicating its potential in managing autoimmune conditions .

Structure-Activity Relationships (SAR)

The SAR studies highlight critical structural features that enhance the biological activity of this compound:

Structural FeatureEffect on Activity
Difluorophenyl Group Increases binding affinity to targets
Indazole Scaffold Essential for kinase inhibition
Amide Linker Regiochemistry Critical for CRAC channel inhibition

These findings suggest that modifications to the indazole structure can lead to enhanced pharmacological profiles.

Case Studies

Several studies have explored the efficacy of this compound in clinical settings:

  • Cancer Treatment Trials : Clinical trials assessing the compound's effectiveness in patients with FGFR-related cancers have shown promising results, with well-tolerated doses up to 400 mg twice daily demonstrating significant antitumor activity .
  • Inflammatory Disease Management : Preclinical models indicate that this compound can effectively modulate immune responses by inhibiting mast cell activation and reducing inflammatory cytokine release .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-[(2,6-difluorophenyl)methyl]-1H-indazole-3-carboxamide, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves multi-step protocols, including amide bond formation between 1H-indazole-3-carboxylic acid and (2,6-difluorophenyl)methanamine. Key steps may include activation of the carboxylic acid using carbodiimides (e.g., EDC/HOBt) and purification via recrystallization or column chromatography. Purity validation requires HPLC (>98%) and structural confirmation via 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the molecular structure of this compound characterized, and what functional groups influence its reactivity?

  • Methodological Answer : X-ray crystallography or DFT-based computational modeling can resolve the 3D structure. Critical functional groups include:

  • The indazole core (hydrogen-bond acceptor/donor sites for target binding).
  • The 2,6-difluorobenzyl group (electron-withdrawing effects enhancing metabolic stability).
    Spectroscopic techniques (FT-IR, UV-Vis) and NMR titration experiments can assess electronic interactions .

Q. What in vitro assays are recommended for preliminary screening of biological activity?

  • Methodological Answer : Prioritize target-specific assays based on structural analogs:

  • Neurological applications : Electrophysiology (e.g., patch-clamp for ion channel modulation) or seizure models (e.g., pentylenetetrazole-induced in rodents) .
  • Cancer research : MTT assays for cytotoxicity and Western blotting for apoptosis markers (e.g., caspase-3 activation) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s efficacy?

  • Methodological Answer :

  • Core modifications : Introduce substituents at the indazole N1 or C5 positions to alter steric/electronic profiles.
  • Fluorine substitution : Compare 2,6-difluoro with mono- or trifluoro analogs to assess metabolic stability and target affinity.
  • Use molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like GABA receptors or kinases .

Q. What strategies resolve contradictions in reported biological data (e.g., conflicting IC50 values across studies)?

  • Methodological Answer :

  • Standardize assays : Ensure consistent cell lines (e.g., HEK293 vs. primary neurons), buffer conditions, and control compounds.
  • Meta-analysis : Pool data from multiple studies using fixed/random-effects models to identify outliers.
  • Orthogonal validation : Confirm activity via SPR (surface plasmon resonance) for binding kinetics or CRISPR-edited cell lines to isolate target effects .

Q. How does this compound interact with cytochrome P450 enzymes, and what are the implications for pharmacokinetics?

  • Methodological Answer :

  • CYP inhibition assays : Use fluorogenic substrates (e.g., CYP3A4 with Luciferin-IPA) to measure competitive/non-competitive inhibition.
  • Metabolic stability : Incubate with liver microsomes and quantify half-life via LC-MS.
  • In silico tools : Predict metabolites with ADMET Predictor or MetaSite .

Q. What in vivo models are suitable for evaluating neuroprotective or anticonvulsant effects?

  • Methodological Answer :

  • Rodent models : Kainic acid-induced seizures or 6-Hz psychomotor tests for epilepsy.
  • Behavioral endpoints : Latency to seizure onset, mortality rate, and EEG monitoring.
  • Dose optimization : Conduct pharmacokinetic/pharmacodynamic (PK/PD) modeling to correlate plasma concentrations with efficacy .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.